N-(4,5-Diphenyl-thiazol-2-yl)-benzamide
Description
N-(4,5-Diphenyl-thiazol-2-yl)-benzamide is a thiazole-derived compound featuring a benzamide group attached to a 4,5-diphenyl-substituted thiazole ring. Thiazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties . The benzamide moiety enhances molecular interactions with biological targets, such as enzymes or DNA, by providing hydrogen-bonding and π-stacking capabilities.
Properties
Molecular Formula |
C22H16N2OS |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C22H16N2OS/c25-21(18-14-8-3-9-15-18)24-22-23-19(16-10-4-1-5-11-16)20(26-22)17-12-6-2-7-13-17/h1-15H,(H,23,24,25) |
InChI Key |
JQHAHDXKCUBZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Thiazole-Benzamide Scaffolds
Compounds sharing the thiazole-benzamide core exhibit variations in substituents that influence their properties:
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
- Structure : A thiazole ring linked to a benzamide group with 2,4-dichloro substituents on the phenyl ring.
- Activity : Demonstrates anti-inflammatory, analgesic, and antipyretic properties, attributed to the thiazole and halogenated benzamide groups .
N-(4,5-Dihydro-thiazol-2-yl)-N-(2,6-dimethyl-phenyl)-2-methyl-benzamide
- Structure : A dihydrothiazole ring fused to a dimethylphenyl group and a methyl-substituted benzamide.
- Significance : Highlights the impact of alkylation on solubility and bioavailability .
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide
- Structure : Combines a thioxo-oxadiazole ring with a chloro-benzamide group.
- Relevance : Illustrates how hybrid heterocycles (e.g., oxadiazole-thiazole) can modulate biological activity .
Benzamide Derivatives with Other Heterocycles
Imidazole-Based Analogs ()
Compounds such as 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide (4a) and its derivatives (4b–4j) feature a dicyanoimidazole ring instead of thiazole.
- Key Observations :
Thiadiazole and Isoxazole Hybrids ()
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) :
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) :
Triazole Derivatives ()
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones incorporate sulfonyl and triazole groups.
- Key Features :
Antiparasitic Activity
- N-Phenylbenzamide bis(2-aminoimidazoline) derivatives (): Exhibit in vitro and in vivo activity against Trypanosoma brucei, linked to interactions with AT-rich DNA in the kinetoplast .
Anti-Inflammatory and Analgesic Effects
Melting Points and Substituent Effects
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